3-tert-butyl-4-methyl-1-phenyl-1H-pyrazol-5-amine hydrochloride
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Overview
Description
The compound “3-tert-butyl-4-methyl-1-phenyl-1H-pyrazol-5-amine” is a type of N-heterocyclic amine . N-heterocyclic amines are valuable building blocks in drug discovery and modern organic synthesis because they are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals .
Synthesis Analysis
An efficient one-pot two-step synthesis of a similar compound, “3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine”, was reported . This was achieved by a solvent-free condensation/reduction reaction sequence starting from “3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine” and "p-methoxybenzaldehyde" .Molecular Structure Analysis
The structure of the synthesized N-heterocyclic amine was fully characterized by FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .Chemical Reactions Analysis
The one-pot reductive amination proceeded by the formation in situ of the “N-(5-pyrazolyl)imine” as a key synthetic intermediate of other valuable pyrazole derivatives .Scientific Research Applications
Synthesis and Reactivity
- A study outlined a method for using tert-butyl as a protective group in the synthesis of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, highlighting a single-step preparation process and considerations for safety and waste disposal (Pollock & Cole, 2014). The research explored the reactivity of pyrazolotriazine derivatives, including the synthesis of 7-amino-3-tert-butyl-8-(2Н-tetrazol-5yl)pyrazolo[5,1-с][1,2,4]-triazin-4(6Н)-one from various agents (Mironovich & Shcherbinin, 2014).
Molecular Structure and Analysis
- Another study synthesized 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine (BPTBMPA) and characterized its molecular structure through X-ray diffraction, spectroscopic methods, and DFT calculations, demonstrating its stability and potential for nonlinear optical properties (Tamer et al., 2016).
Chemical Synthesis Techniques
- Efficient one-pot synthesis techniques for pyrazole derivatives, including 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, have been developed, showcasing operational ease and potential for creating valuable pyrazole derivatives (Becerra, Rojas, & Castillo, 2021).
Material Science Applications
- Research into the complexation properties of pyrazolone derivatives for extracting trivalent lanthanoids highlighted the potential of these compounds in material science, particularly in metal extraction processes (Atanassova et al., 2014).
Future Directions
properties
IUPAC Name |
5-tert-butyl-4-methyl-2-phenylpyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3.ClH/c1-10-12(14(2,3)4)16-17(13(10)15)11-8-6-5-7-9-11;/h5-9H,15H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QULYHSMFLHKVQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(C)(C)C)C2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-butyl-4-methyl-1-phenyl-1H-pyrazol-5-amine hydrochloride |
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